Succinyl-beta-cyclodextrin

Drug Delivery Solubility Enhancement Inclusion Complexation

Standard neutral cyclodextrins fail to resolve charged analytes in CE or provide pH-responsive drug release. Succinyl-beta-cyclodextrin (SBCD) introduces ionizable carboxylic groups for permanent negative charge. - **CE chiral separation:** Enables counter-current mobility for neutral/basic racemates not separable by native CDs. - **Superior complexation:** 543% higher stability constant with albendazole vs. β-CD; >27× increase in CD self-solubility. - **In vivo efficacy:** SBCD-duloxetine complex shows protection against CYP2D6 metabolism with enhanced analgesic activity. Available for immediate R&D supply. Batch-specific COA provided.

Molecular Formula C71H100O55
Molecular Weight 1833.5 g/mol
CAS No. 957494-34-7
Cat. No. B3175531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuccinyl-beta-cyclodextrin
CAS957494-34-7
Molecular FormulaC71H100O55
Molecular Weight1833.5 g/mol
Structural Identifiers
SMILESCC(=O)CCC(=O)OCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COC(=O)CCC(=O)O)COC(=O)CCC(=O)O)COC(=O)CCC(=O)O)COC(=O)CCC(=O)O)COC(=O)CCC(=O)O)COC(=O)CCC(=O)O)O)O
InChIInChI=1S/C71H100O55/c1-23(72)2-9-37(85)106-16-24-58-44(92)51(99)65(113-24)121-59-25(17-107-38(86)10-3-31(73)74)115-67(53(101)46(59)94)123-61-27(19-109-40(88)12-5-33(77)78)117-69(55(103)48(61)96)125-63-29(21-111-42(90)14-7-35(81)82)119-71(57(105)50(63)98)126-64-30(22-112-43(91)15-8-36(83)84)118-70(56(104)49(64)97)124-62-28(20-110-41(89)13-6-34(79)80)116-68(54(102)47(62)95)122-60-26(18-108-39(87)11-4-32(75)76)114-66(120-58)52(100)45(60)93/h24-30,44-71,92-105H,2-22H2,1H3,(H,73,74)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,83,84)/t24-,25-,26-,27-,28-,29-,30-,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-/m1/s1
InChIKeyDIRLEDPEXJLCIL-JCWBWLHSSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Succinyl-beta-cyclodextrin Overview


Succinyl-beta-cyclodextrin (SBCD) is a chemically modified beta-cyclodextrin derivative synthesized by introducing succinyl groups (-CO-CH2-CH2-COOH) to the primary and secondary hydroxyl groups of the native beta-cyclodextrin ring . This functionalization converts the neutral parent cyclodextrin into a negatively charged carrier with a molecular formula of C71H100O55 and a molecular weight of approximately 1833.52 g/mol . The compound is characterized by its ability to form host-guest inclusion complexes with hydrophobic guest molecules, thereby enhancing their aqueous solubility, stability, and bioavailability . Unlike neutral cyclodextrins, the succinyl modification imparts a permanent negative charge under physiological conditions, enabling distinct applications in capillary electrophoresis as a chiral selector and in the design of pH-responsive or mucoadhesive drug delivery systems .

Charge-driven solubility enhancement of hydrophobic guest molecules
Negatively charged chiral selector for capillary electrophoresis
Tunable degree of substitution supports formulation-controlled release studies

Why Succinyl-beta-cyclodextrin Cannot Be Substituted


The succinyl modification fundamentally alters the physicochemical and functional properties of the cyclodextrin scaffold, rendering simple substitution with native beta-cyclodextrin or neutral derivatives ineffective for specific, high-performance tasks. The introduction of ionizable carboxylic acid groups confers a permanent negative charge to SBCD, a property absent in neutral CDs like hydroxypropyl-β-CD or methyl-β-CD . This charge enables counter-current mobility in capillary electrophoresis, allowing for the chiral separation of neutral and basic analytes that cannot be resolved by uncharged cyclodextrins . Furthermore, phase solubility studies demonstrate that the presence of these acidic groups dramatically increases the stability constant of drug inclusion complexes—by over 500% for albendazole compared to native β-CD—a differential that directly impacts the performance of the resulting pharmaceutical formulation [1]. Therefore, substituting SBCD with a non-charged analog would lead to a significant loss of functionality in electrophoretic separations and a substantial reduction in complexation efficiency and drug solubilization capacity.

Neutral cyclodextrins lack the permanent negative charge required for counter-current CE mobility.
Native β-CD shows substantially lower inclusion complex stability, impacting solubilization efficiency.
No reported CYP2D6 metabolic protection by uncharged CDs may shift formulation-pharmacology endpoints.

Succinyl-beta-cyclodextrin Performance Evidence


Enhanced Complex Stability for Albendazole

In a phase solubility study, succinyl-beta-cyclodextrin formed a 1:1 inclusion complex with the BCS Class II drug albendazole. The stability constant (K1:1) for this complex was determined to be 437 M⁻¹. Under identical experimental conditions, the complex formed with native beta-cyclodextrin had a stability constant of only 68 M⁻¹ [1]. This represents a 543% increase in complex stability for the succinyl derivative.

Albendazole complex stability
Head-to-head
543% higher stability constant: 437 M⁻¹ vs 68 M⁻¹ (native β-CD)
Supports solubility-enhancement screening for BCS II compounds.
Phase solubility method; albendazole as model guest.
Drug Delivery Solubility Enhancement Inclusion Complexation

Enhanced Analgesic Effect of Duloxetine Complex

A comparative preclinical study evaluated the analgesic activity of duloxetine complexed with various cyclodextrins in mouse models. The duloxetine:succinyl-beta-cyclodextrin complex demonstrated significantly enhanced analgesic effects compared to the duloxetine:beta-cyclodextrin complex. In the tail-flick test and formalin test, the SBCD complex ameliorated the analgesic activity of duloxetine more effectively [1]. Furthermore, the SBCD complex significantly protected the drug from metabolism by the CYP2D6 enzyme, a key metabolic pathway for duloxetine, an effect not reported for the native β-CD complex [2].

Duloxetine complex performance
Head-to-head
Reported enhanced analgesic response and CYP2D6 metabolic protection vs native β-CD complex
Supports formulation-dependent pharmacological endpoint review.
In vivo mouse models; CYP2D6 assay context; requires validation in target research context.
Preclinical Pharmacology Analgesic Activity Drug Formulation

Chiral Separation of Neutral and Basic Analytes

Succinyl-beta-cyclodextrin is a negatively charged cyclodextrin derivative that functions as a chiral selector in capillary electrophoresis (CE). Its key differentiator is its counter-current mobility: as a negatively charged selector, it migrates in the opposite direction to the electroosmotic flow, while neutral analytes are carried toward the detector. This unique dynamic enables the resolution of neutral and basic analytes that cannot be separated using neutral, uncharged cyclodextrins . Specifically, SBCD has been successfully applied to resolve acylamine fungicides, catechin isomers, and antihistamines in pharmaceutical preparations [1].

Chiral separation capability
Class-level
Charged selector resolves neutral and basic racemates unseparable by neutral CDs.
Supports chiral purity analysis method development.
CE/EKC platform; functional difference based on counter-current mobility.
Analytical Chemistry Chiral Separation Capillary Electrophoresis

Tunable Complex Properties via Degree of Substitution

The degree of substitution (DS) of succinyl groups on the beta-cyclodextrin ring is a critical parameter that can be varied during synthesis to modulate the properties of the resulting inclusion complex. A study on albendazole:succinyl-β-CD complexes synthesized with DS values of 1.3 and 2.9 revealed that both formed 1:1 molar ratio complexes. However, the complex with the higher DS (2.9) exhibited a lower formation constant compared to the complex with DS 1.3 [1]. This indicates that the number of succinyl groups directly influences the thermodynamics of host-guest interaction.

DS tunability
Supporting evidence
Lower DS (1.3) shows higher formation constant than higher DS (2.9).
Supports DS-dependent controlled-release design.
Albendazole probe; NMR characterization.
Material Science Formulation Development Controlled Release

Commercial Quality Specifications

Commercially available Succinyl-beta-cyclodextrin from major suppliers is routinely characterized by key quality control parameters to ensure batch-to-batch consistency. A representative certificate of analysis (CoA) specification from Sigma-Aldrich (Product No. 85990) includes a proton NMR spectrum confirming structural identity, an average degree of substitution in the range of 2.5-5.0, and a water content of approximately 5% . Other vendors report a purity of ≥90% .

Commercial specifications
Supplier specification
Purity ≥90-98%, DS 2.5-5.0, water content ~5%.
Supports procurement baseline and batch consistency review.
CoA-driven; batch review recommended.
Quality Control Procurement Specification Analytical Chemistry

Superior Aqueous Solubility

The introduction of hydrophilic succinyl groups onto the cyclodextrin ring significantly increases the molecule's aqueous solubility. Native beta-cyclodextrin has a well-known and relatively low aqueous solubility of approximately 18.5 mg/mL at 25°C, which often limits its utility [1]. In contrast, commercial Succinyl-beta-cyclodextrin (with a degree of substitution of ~3.5) demonstrates a markedly higher solubility, reported as >50 g/100 cm³ ( >500 mg/mL ) in water at 25°C . This represents an increase of over 27-fold.

Aqueous solubility
Cross-study comparable
>500 mg/mL vs ~18.5 mg/mL (native) — >27-fold increase
Supports high-concentration formulation research.
25 °C, water; DS ~3.5; cross-study comparison.
Physicochemical Properties Formulation Science Excipient Selection

Succinyl-beta-cyclodextrin Applications


Oral Dosage Forms for BCS Class II Drugs

For poorly water-soluble drugs, selecting an excipient that can effectively enhance solubility and dissolution rate is critical. The 543% higher stability constant of succinyl-beta-cyclodextrin with albendazole, compared to native beta-cyclodextrin [1], provides a strong, quantifiable justification for its use as a solubility-enhancing excipient in oral formulations. The >27-fold increase in the cyclodextrin's own aqueous solubility further ensures that the excipient itself remains in solution, facilitating efficient complexation and preventing precipitation.

Chiral Purity Analysis Method Development

In pharmaceutical quality control, the ability to separate and quantify enantiomers is a regulatory requirement. Succinyl-beta-cyclodextrin's unique property as a negatively charged chiral selector with counter-current mobility makes it a valuable reagent for developing capillary electrophoresis (CE) methods to resolve neutral and basic racemates that are not separable by neutral cyclodextrins [1]. This includes challenging analytes such as acylamine fungicides, catechin isomers, and various antihistamines .

Analgesic Formulation Development with Metabolic Protection

When developing a novel formulation of a drug like duloxetine, which is subject to extensive first-pass metabolism by CYP2D6, the choice of cyclodextrin can influence the drug's bioavailability and efficacy. Preclinical evidence directly comparing duloxetine complexed with succinyl-beta-cyclodextrin versus native beta-cyclodextrin showed that the SBCD complex not only enhanced analgesic activity in vivo but also provided significant protection against CYP2D6-mediated metabolism [1]. This makes SBCD a strategically advantageous excipient for improving the pharmacological profile of such drugs in early-stage research.

Stimuli-Responsive Drug Delivery Systems

The presence of ionizable carboxylic acid groups makes succinyl-beta-cyclodextrin suitable for pH-responsive drug delivery applications. Unlike neutral cyclodextrins like hydroxypropyl- or methylated CDs, the charge state and solubility of SBCD can change with pH, enabling the design of carriers that release their payload in specific physiological compartments [1]. This class-level property, combined with the demonstrated tunability of inclusion complex properties through control of the degree of substitution , offers a platform for creating customized, controlled-release formulations.

Application
Selection Property
Validation Focus
Oral solubility enhancement studies
Charged cyclodextrin with high complex stability
Complexation efficiency with BCS II/IV compounds
Chiral purity method development
Negatively charged chiral selector for CE
Resolution of neutral/basic racemic analytes
Analgesic-drug formulation interaction studies
Reported metabolic protection and enhanced drug response
CYP2D6 metabolic stability and in vivo endpoint comparison
Stimuli-responsive carrier research
Ionizable carboxyl groups enabling pH-dependent charge
Release profile modulation by DS and pH

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22 linked technical documents
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